(3E,5E)-3,5-bis[4-(dimethylamino)benzylidene]-1-methylpiperidin-4-one
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Overview
Description
(3E,5E)-3,5-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-1-METHYLPIPERIDIN-4-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidinone core with two dimethylaminophenyl groups attached via methylene linkages, making it a subject of interest for researchers in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-1-METHYLPIPERIDIN-4-ONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1-methylpiperidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-3,5-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-1-METHYLPIPERIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, where reagents like alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Alkyl halides, nucleophilic catalysts, room temperature to moderate heating.
Major Products
Scientific Research Applications
(3E,5E)-3,5-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-1-METHYLPIPERIDIN-4-ONE has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (3E,5E)-3,5-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-1-METHYLPIPERIDIN-4-ONE involves its interaction with molecular targets through its dimethylamino groups and piperidinone core. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
(E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: These compounds share the dimethylaminophenyl group and are used in similar applications, such as nonlinear optical materials.
4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol: Another compound with a dimethylaminophenyl group, known for its biological activities and potential as a precursor for other complex molecules.
2(3H)-Furanone, 3-[[4-(dimethylamino)phenyl]methylene]dihydro-, (3E):
Uniqueness
What sets (3E,5E)-3,5-BIS({[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE})-1-METHYLPIPERIDIN-4-ONE apart is its unique piperidinone core, which provides distinct chemical and physical properties. This core structure allows for diverse chemical modifications and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C24H29N3O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[[4-(dimethylamino)phenyl]methylidene]-1-methylpiperidin-4-one |
InChI |
InChI=1S/C24H29N3O/c1-25(2)22-10-6-18(7-11-22)14-20-16-27(5)17-21(24(20)28)15-19-8-12-23(13-9-19)26(3)4/h6-15H,16-17H2,1-5H3/b20-14+,21-15+ |
InChI Key |
KFJPMPQKBODYEB-OZNQKUEASA-N |
Isomeric SMILES |
CN1C/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/C1 |
Canonical SMILES |
CN1CC(=CC2=CC=C(C=C2)N(C)C)C(=O)C(=CC3=CC=C(C=C3)N(C)C)C1 |
Origin of Product |
United States |
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